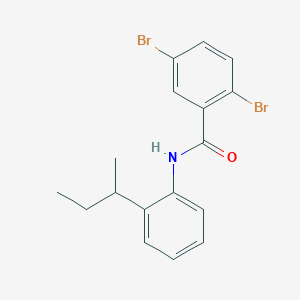
2,5-dibromo-N-(2-sec-butylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(2-sec-butylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. It is involved in the perception of pain, heat, and inflammation. The inhibition of TRPV1 by 2,5-dibromo-N-(2-sec-butylphenyl)benzamide has potential therapeutic applications in the treatment of pain and other related conditions.
作用機序
The mechanism of action of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide involves the inhibition of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide. 2,5-dibromo-N-(2-sec-butylphenyl)benzamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Upon activation, 2,5-dibromo-N-(2-sec-butylphenyl)benzamide allows the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The inhibition of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide by 2,5-dibromo-N-(2-sec-butylphenyl)benzamide prevents the influx of calcium ions and downstream signaling, leading to the inhibition of pain, inflammation, and other related processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide are mainly related to the inhibition of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide. Studies have shown that this compound can inhibit capsaicin-induced pain and inflammation in various animal models, including rats and mice. It has also been shown to inhibit the growth and proliferation of cancer cells that express 2,5-dibromo-N-(2-sec-butylphenyl)benzamide, including breast cancer and prostate cancer cells.
実験室実験の利点と制限
The main advantage of using 2,5-dibromo-N-(2-sec-butylphenyl)benzamide in lab experiments is its selectivity and potency as a 2,5-dibromo-N-(2-sec-butylphenyl)benzamide antagonist. This compound has been shown to be highly selective for 2,5-dibromo-N-(2-sec-butylphenyl)benzamide and does not affect other ion channels or receptors. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, the main limitation of using this compound is its potential toxicity and side effects. Studies have shown that high doses of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide can cause liver and kidney damage in animals, and its long-term effects on human health are not fully understood.
将来の方向性
There are several potential future directions for the use of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide in scientific research. One area of interest is the development of new 2,5-dibromo-N-(2-sec-butylphenyl)benzamide antagonists with improved selectivity and potency. Another potential direction is the investigation of the role of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide in other physiological and pathological processes beyond pain and inflammation, such as metabolism and cardiovascular function. Additionally, the potential therapeutic applications of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide antagonists in the treatment of cancer and other diseases are an area of active research.
合成法
The synthesis of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide involves the reaction of 2-sec-butyl-4,6-dinitrophenol with 2,5-dibromobenzoyl chloride in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
2,5-dibromo-N-(2-sec-butylphenyl)benzamide is mainly used in scientific research as a selective 2,5-dibromo-N-(2-sec-butylphenyl)benzamide antagonist. It has been shown to inhibit 2,5-dibromo-N-(2-sec-butylphenyl)benzamide-mediated calcium influx and capsaicin-induced currents in various cell types, including dorsal root ganglion neurons and HEK293 cells expressing 2,5-dibromo-N-(2-sec-butylphenyl)benzamide. This compound has been used to study the role of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide in various physiological and pathological processes, including pain, inflammation, and cancer.
特性
分子式 |
C17H17Br2NO |
|---|---|
分子量 |
411.1 g/mol |
IUPAC名 |
2,5-dibromo-N-(2-butan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17Br2NO/c1-3-11(2)13-6-4-5-7-16(13)20-17(21)14-10-12(18)8-9-15(14)19/h4-11H,3H2,1-2H3,(H,20,21) |
InChIキー |
DQLKLTSUQJXETG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)
![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290534.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)